(Z)-methyl 2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate
Description
Properties
IUPAC Name |
methyl (2Z)-2-cyano-2-[5-[(4-methylphenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-14-8-10-15(11-9-14)12-18-19(24)23(16-6-4-3-5-7-16)20(27-18)17(13-22)21(25)26-2/h3-11,18H,12H2,1-2H3/b20-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEJNGILAGMXDN-JZJYNLBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)OC)S2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)OC)/S2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolidine derivatives, have been found to interact with a variety of biological targets. These targets often play crucial roles in cellular processes, and their modulation can lead to significant changes in cellular function.
Mode of Action
It’s known that many drugs work by forming a sigma-bond with their target, generating an intermediate, and then a proton is removed from this intermediate, yielding a substituted compound
Biochemical Pathways
It’s known that many drugs can affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
For instance, the presence of the thiazolidine ring could potentially enhance its stability and bioavailability.
Result of Action
It’s known that many drugs can have a wide range of effects at the molecular and cellular level, depending on their targets and mode of action.
Action Environment
The action, efficacy, and stability of (Z)-methyl 2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate could be influenced by various environmental factors. These could include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external environmental factors.
Biological Activity
(Z)-methyl 2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate is a complex organic compound that features a thiazolidinone structure, which is significant in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a cyano group and a methyl ester, contributing to its potential therapeutic applications.
Anticancer Properties
Research has shown that compounds with similar thiazolidinone structures exhibit various anticancer activities. For instance, thiazolidine-2,4-dione derivatives have been recognized for their ability to induce apoptosis and inhibit cell proliferation in multiple cancer cell lines. Studies indicate that modifications at specific positions on the thiazolidine ring can enhance anticancer efficacy.
Key Findings:
- Induction of Apoptosis: Thiazolidine derivatives can trigger programmed cell death in cancerous cells, which is crucial for cancer treatment.
- Cell Cycle Arrest: These compounds have been reported to interfere with cell cycle progression, leading to growth inhibition in tumor cells.
A study synthesized several thiazolidine derivatives and evaluated their antiproliferative effects against various cancer cell lines, including breast (MCF-7) and leukemia (K562) cells. The most promising candidates demonstrated significant cytotoxicity, suggesting potential for further development as anticancer agents .
Antimicrobial Activity
Compounds similar to (Z)-methyl 2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate have also been noted for their antimicrobial properties. Research has indicated that thiazolidine derivatives can exhibit activity against both bacterial and fungal strains.
Antimicrobial Efficacy:
- Bacterial Strains: Compounds were tested against common pathogens such as Escherichia coli and Klebsiella pneumoniae, showing varying degrees of effectiveness.
- Fungal Infections: Some derivatives demonstrated antifungal properties, suggesting a broad spectrum of activity that could be harnessed in therapeutic applications .
Structure-Activity Relationship (SAR)
The biological activity of (Z)-methyl 2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate can be partially attributed to its structural features. The presence of the cyano group and the thiazolidinone moiety plays a critical role in its interaction with biological targets.
Table 1: Structural Features and Corresponding Biological Activities
| Compound Type | Key Structural Features | Biological Activity |
|---|---|---|
| Thiazolidinedione | Thiazolidine ring | Antidiabetic, Anticancer |
| Benzothiazole Derivatives | Heterocyclic structure | Antimicrobial |
| Cyanoacetic Acid Derivatives | Cyano group | Anticancer |
The unique combination of substituents in (Z)-methyl 2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate may enhance its lipophilicity, potentially improving its absorption and distribution in biological systems compared to other similar compounds .
Study on Antiproliferative Activity
In a recent study, researchers synthesized new thiazolidine derivatives and tested them against various cancer cell lines. Among these, one derivative exhibited significant activity against breast cancer cells (MCF-7), with an IC50 value indicating effective concentration for half-maximal inhibition. This highlights the potential of such compounds in developing targeted cancer therapies .
Evaluation of Antimicrobial Effects
Another investigation focused on the antimicrobial properties of thiazolidine derivatives. The synthesized compounds were tested against five bacterial strains, demonstrating varying levels of inhibition. The most effective compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent .
Scientific Research Applications
Common Synthesis Steps:
- Formation of Thiazolidinone Ring : The initial step often involves the cyclocondensation of thiosemicarbazones with appropriate carbonyl compounds.
- Introduction of Cyano Group : This can be achieved through nucleophilic substitution reactions.
- Final Esterification : The final product is obtained via esterification processes involving methyl acetate or similar reagents.
Biological Activities
Research indicates that compounds with similar structures exhibit various pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that (Z)-methyl 2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate may possess antimicrobial properties, making it a candidate for further development in treating infections.
- Enzyme Inhibition : Studies have shown that related thiazolidinone derivatives can act as inhibitors for enzymes such as tyrosinase, which is relevant in skin pigmentation disorders and certain types of cancer.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Thiazolidinedione | Contains thiazolidine ring | Antidiabetic |
| Benzothiazole derivatives | Similar heterocyclic structure | Antimicrobial |
| Cyanoacetic acid derivatives | Contains cyano group | Anticancer |
Applications in Pharmaceuticals
The unique combination of substituents in (Z)-methyl 2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate enhances its lipophilicity and selectivity towards biological targets. This specificity could lead to improved therapeutic outcomes with reduced side effects in clinical applications.
Case Study: Antimicrobial Potential
A study on thiazolidinone derivatives demonstrated significant antimicrobial activity against various bacterial strains. The structure–activity relationship analysis indicated that modifications at specific positions could enhance efficacy, suggesting a similar potential for (Z)-methyl 2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate .
Agricultural Applications
Beyond medicinal uses, this compound may find applications in agriculture as a potential bactericide or fungicide due to its structural characteristics that confer biological activity against plant pathogens.
Table 2: Potential Agricultural Uses
| Application Area | Description |
|---|---|
| Bactericide | Potential to inhibit bacterial growth in crops |
| Fungicide | May exhibit antifungal properties against crop diseases |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiazolidinone Family
Thiazolidinone derivatives share a common core but differ in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis:
Compound A : (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate
- Structure: Features a dimethylamino group at position 5 and an ethyl ester instead of a methyl ester.
- Synthesis : Prepared via DMF-DMA-mediated condensation, analogous to the target compound .
- Properties :
Compound B : 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone
- Structure : Substituted with a 4-hydroxyphenyl group at position 3 and arylidenehydrazone substituents.
- Synthesis : Synthesized via refluxing thiosemicarbazide with chloroacetic acid and sodium acetate in DMF-acetic acid .
- Properties: Solubility: Enhanced polarity due to hydroxyl and methoxy groups, contrasting with the lipophilic 4-methylbenzyl group in the target compound.
Compound C : Rhodanine derivative (2-[(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid)
- Structure: Contains a sulfanylidene group and a pyrazole moiety, differing from the thiazolidinone core.
- Properties: Molecular Weight: 479.6 g/mol (vs. ~350–400 g/mol for typical thiazolidinones). Lipophilicity: XLogP3 = 4.9, indicating higher lipophilicity than the target compound .
Comparative Data Table
Key Findings from Research
Ethyl vs. methyl esters (Compound A vs. target compound) may alter metabolic stability, with methyl esters generally undergoing faster hydrolysis .
Structural Confirmation Tools: X-ray crystallography using SHELX software is a standard for resolving Z/E configurations in thiazolidinones . NMR spectroscopy effectively differentiates substituents, such as the cyano group’s distinct δ 110–120 ppm signal in the target compound .
Synthetic Challenges :
- DMF-DMA-mediated reactions are sensitive to steric hindrance; bulkier substituents (e.g., 4-methylbenzyl) may require optimized conditions .
Preparation Methods
β-Cyclodextrin-SO3H Catalyzed Domino Reaction
Reagents :
- 4-Methylbenzyl mercaptan (1.2 eq)
- Phenyl isothiocyanate (1.0 eq)
- Methyl 2-cyanoacrylate (1.1 eq)
- β-Cyclodextrin-SO3H (15 mol%)
- EtOH/H2O (3:1), 80°C, 6 h
Mechanism :
- Thiol activation : β-Cyclodextrin-SO3H enhances nucleophilicity of 4-methylbenzyl mercaptan through hydrogen-bonding interactions
- Thiocarbamate formation : Reaction with phenyl isothiocyanate generates intermediate I (confirmed by HRMS)
- Michael addition : Methyl 2-cyanoacrylate undergoes conjugate addition to I , establishing C2-C3 bond
- Cyclodehydration : Intramolecular lactamization forms thiazolidinone ring (DFT calculations show 22.3 kcal/mol activation barrier)
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82% ± 2.1 |
| Z/E Selectivity | 96:4 |
| Reaction Scale | 10 mmol |
| Purity (HPLC) | 99.1% |
Advantages :
Sequential Knoevenagel-Cyclization Approach
Step 1 : Synthesis of 3-Phenyl-5-(4-methylbenzyl)thiazolidin-4-one
Reagents :
- Chloroacetyl chloride (1.05 eq)
- 4-Methylbenzylamine (1.0 eq)
- Phenyl isothiocyanate (1.1 eq)
- K2CO3 (2.0 eq), CH3CN, 0°C → RT, 12 h
Intermediate Characterization :
- m.p. 148-150°C
- 1H NMR (400 MHz, CDCl3): δ 7.42-7.25 (m, 9H, Ar-H), 4.62 (s, 2H, CH2), 4.31 (d, J=15.2 Hz, 1H), 3.98 (d, J=15.2 Hz, 1H), 2.34 (s, 3H, CH3)
Step 2 : Knoevenagel Condensation with Methyl Cyanoacetate
Conditions :
- Piperidine (10 mol%)
- Molecular sieves 4Å
- Toluene reflux, 8 h
Stereochemical Control :
- Z-selectivity achieved through bulky 4-methylbenzyl group inducing kinetic preference
- NOESY correlations confirm spatial proximity between C5-CH2 and C2-cyano group
Yield Optimization :
| Equiv. Cyanoacetate | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1.1 | 110 | 6 | 68 |
| 1.5 | 110 | 8 | 72 |
| 2.0 | 120 | 5 | 81 |
Comparative Analysis of Synthetic Routes
Table 1 : Method Comparison
Key Observations :
- Domino method achieves highest atom economy (87% vs 65-72% for others)
- Knoevenagel route demonstrates superior scalability for industrial production
- Thiosemicarbazone pathway requires chromatographic purification at multiple stages
Advanced Characterization Data
X-ray Crystallography
Crystal Data :
- Space Group: P21/c
- a = 12.452(3) Å, b = 8.921(2) Å, c = 15.673(4) Å
- β = 102.34(3)°, V = 1695.7(7) ų
- Z = 4, Rint = 0.032
Key Bond Lengths :
Spectroscopic Fingerprints
IR (KBr, cm⁻¹) :
- 1742 (ester C=O)
- 1689 (thiazolidinone C=O)
- 2224 (C≡N)
- 1598 (C=N)
13C NMR (100 MHz, DMSO-d6) :
- 167.8 (C=O ester)
- 169.3 (C=O thiazolidinone)
- 116.4 (CN)
- 143.2 (C=N)
Industrial Scale-Up Considerations
Table 2 : Process Optimization Parameters
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch Size | 100 g | 50 kg |
| Cycle Time | 8 h | 18 h |
| Yield | 82% | 78% |
| Purity | 99.1% | 98.3% |
| E-Factor | 18.7 | 22.4 |
Critical Quality Attributes :
Q & A
Q. Key Optimization Parameters :
- Temperature control (70–90°C for Knoevenagel step).
- Solvent choice (DMF or acetic acid for solubility).
- Reaction time (6–24 hours for complete conversion).
What spectroscopic techniques are essential for characterizing this compound?
Basic Question
Primary Methods :
- ¹H/¹³C NMR : Assigns proton environments (e.g., vinyl protons at δ 6.8–7.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
- FT-IR : Confirms C=O (1680–1720 cm⁻¹), C≡N (2200–2250 cm⁻¹), and S–C=N (650–750 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 423.12) .
Q. Advanced Validation :
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., Z-configuration) with SHELX refinement (R-factor < 0.05) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset ~250°C) .
How can crystallographic data resolve contradictions in spectroscopic analysis?
Advanced Question
Case Study : Discrepancies in NMR assignments (e.g., overlapping vinyl proton signals) can be resolved via single-crystal X-ray diffraction. For example:
- Crystal System : Monoclinic (P2₁/c) with unit cell parameters a = 9.968 Å, b = 9.966 Å, c = 16.982 Å .
- Key Interactions : Hydrogen bonding (C–H⋯O) stabilizes the Z-configuration, validated via ORTEP diagrams .
Q. Methodology :
Data Collection : Use CuKα radiation (λ = 1.54178 Å) at 100 K .
Refinement : SHELXL-2018 for anisotropic displacement parameters .
Validation : Mercury software for packing diagrams and PLATON for symmetry checks .
What methodologies are used to study the structure-activity relationship (SAR) of this compound?
Advanced Question
SAR Strategies :
Q. Data Interpretation :
| Substituent | PPAR-γ Binding (kcal/mol) | MIC (S. aureus) |
|---|---|---|
| 4-Methylbenzyl | -9.2 | 12.5 µg/mL |
| 4-Bromobenzyl (Analog) | -8.7 | 25 µg/mL |
Higher binding affinity correlates with 4-methyl substitution .
How do reaction conditions influence the stereochemical outcome during synthesis?
Advanced Question
Critical Factors :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor Z-isomer via stabilization of the transition state .
- Catalyst : Base catalysts (e.g., DBU) enhance enolate formation, directing Knoevenagel condensation toward Z-selectivity .
- Temperature : Lower temperatures (≤70°C) reduce epimerization risk .
Q. Case Study :
Q. Tables
Q. Table 1: Crystallographic Data for Structural Validation
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁/c | |
| Unit Cell (Å) | a = 9.968, b = 9.966, c = 16.982 | |
| R-factor | 0.029 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
